N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride
Description
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride is a quinoline-based compound with the molecular formula C21H26ClN3O and a molecular weight of 371.909 g/mol (monoisotopic mass: 371.176440). It is characterized by a 4-methoxyphenyl-substituted quinoline core linked to a trimethylethane-1,2-diamine moiety, protonated as a hydrochloride salt .
Key structural features include:
- 4-Methoxyphenyl substituent: Enhances electron density and modulates solubility.
- Trimethylethane-1,2-diamine side chain: Introduces basicity and hydrogen-bonding capabilities.
Properties
CAS No. |
1172851-12-5 |
|---|---|
Molecular Formula |
C21H26ClN3O |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N'-[2-(4-methoxyphenyl)quinolin-4-yl]-N,N,N'-trimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C21H25N3O.ClH/c1-23(2)13-14-24(3)21-15-20(16-9-11-17(25-4)12-10-16)22-19-8-6-5-7-18(19)21;/h5-12,15H,13-14H2,1-4H3;1H |
InChI Key |
VDLPZYRTBKCEDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Friedländer synthesis or other catalytic processes to enhance yield and purity. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positions, amine modifications, and heterocyclic frameworks. Below is a detailed comparison based on synthetic, physicochemical, and functional properties:
Substituent Position and Electronic Effects
Amine Chain Modifications
Key Insight : Trimethylamine chains improve stability and solubility via quaternary ammonium formation, contrasting with diethyl analogs used in antimalarials .
Heterocyclic Core Variations
Key Insight: The quinoline core in the target compound offers a balance of aromaticity and hydrogen-bonding capacity, whereas thienopyrimidine analogs show distinct kinase inhibition profiles .
Biological Activity
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which can be summarized as follows:
- Molecular Formula : C₁₈H₃₀ClN₃O
- Molecular Weight : 337.91 g/mol
- SMILES Notation :
CC(C)(C)NCCN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N - InChI Key :
KVRWUEUGOHWJDK-UHFFFAOYSA-N
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀ClN₃O |
| Molecular Weight | 337.91 g/mol |
| SMILES | CC(C)(C)NCCN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N |
| InChI Key | KVRWUEUGOHWJDK-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
- MCF-7 Cell Line : IC50 = 12 µM
- A549 Cell Line : IC50 = 15 µM
These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The data indicates that this compound possesses notable antimicrobial properties, particularly against Staphylococcus aureus.
The proposed mechanism of action for the anticancer and antimicrobial effects involves the inhibition of DNA synthesis and interference with cellular signaling pathways. Quinoline derivatives are known to interact with topoisomerases, enzymes critical for DNA replication.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the quinoline structure can lead to variations in potency and selectivity.
Key Findings in SAR Studies
- Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity, improving cell membrane permeability.
- Alkyl Chain Length : Longer alkyl chains have been associated with increased cytotoxicity but may also affect selectivity.
Q & A
Basic: What synthetic strategies are recommended for preparing N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride?
The synthesis typically involves multistep reactions, including nucleophilic substitution and coupling. For example, Mitsunobu reactions (e.g., coupling phenols with alcohols) are effective for forming ether linkages in structurally similar quinoline derivatives . Intermediate purification may require vacuum distillation or solvent extraction due to hygroscopicity, as seen in analogous diaminium salt syntheses . Key steps include:
- Quinoline core assembly : Use Pd-catalyzed cross-coupling to introduce the 4-methoxyphenyl group.
- Diamine linkage : React with N1,N2,N2-trimethylethane-1,2-diamine under anhydrous conditions.
- Hydrochloride salt formation : Precipitate the product using HCl in ethanol.
Advanced: How can structural contradictions in NMR and crystallographic data be resolved for this compound?
Discrepancies between solution-phase (NMR) and solid-state (XRD) data may arise from conformational flexibility or crystal packing effects. For example, in related diaminium salts, hydrogen bonding in the crystal lattice can induce deviations from solution-phase geometries . Methodological recommendations:
- Dynamic NMR : Probe temperature-dependent shifts to identify flexible moieties.
- DFT calculations : Compare optimized gas-phase conformers with crystallographic data using software like Gaussian.
- SHELX refinement : Apply constraints for hydrogen atom positions during XRD refinement to align with NMR observations .
Basic: What analytical techniques are critical for confirming purity and identity?
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to verify substituent positions (e.g., methoxy and methylamine groups) .
- HPLC-MS : Monitor purity (>98%) with a C18 column and acetonitrile/water gradients.
- Elemental analysis : Validate stoichiometry of the hydrochloride salt (e.g., Cl– content).
Advanced: How can researchers address low yields in the final coupling step?
Low yields often stem from steric hindrance or competing side reactions. Strategies from analogous quinazoline syntheses include:
- Catalyst optimization : Use Pd(OAc)₂ with XPhos ligands to enhance cross-coupling efficiency.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- Protecting groups : Temporarily block reactive amines with Boc groups to prevent undesired alkylation .
Basic: What solvents and conditions stabilize this compound during storage?
The hydrochloride salt is hygroscopic. Store under nitrogen at –20°C in amber vials. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. For hygroscopic intermediates, vacuum-drying and desiccators are essential .
Advanced: How can computational modeling guide the design of derivatives with improved biological activity?
- Docking studies : Use AutoDock Vina to predict binding to targets like kinase domains.
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from structurally related compounds .
- TDDFT calculations : Predict UV-Vis spectra to optimize fluorescent tagging applications .
Basic: What safety precautions are necessary when handling this compound?
While specific toxicity data are limited, assume acute toxicity based on structural analogs. Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with sodium bicarbonate before disposal .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo activity data?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways.
- Prodrug design : Introduce ester groups at the diamine moiety to enhance bioavailability, as demonstrated in related quinoline derivatives .
- Plasma protein binding assays : Measure unbound fractions using equilibrium dialysis .
Basic: What spectroscopic signatures distinguish the hydrochloride salt from the free base?
- IR : Look for N–H stretches (~2500 cm⁻¹) in the free base, absent in the salt.
- 1H NMR : The hydrochloride salt shows downfield shifts (~0.3 ppm) for protons near the ammonium group .
Advanced: How can reaction conditions be optimized to minimize by-products during diamine alkylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
